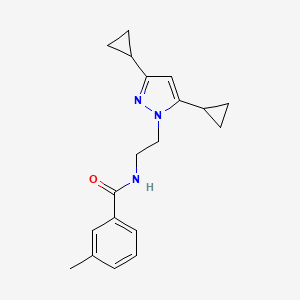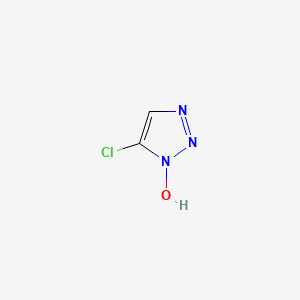
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antinociceptive Activity
Research on derivatives similar to N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide has demonstrated significant antinociceptive effects. Studies have shown that compounds within this chemical class can surpass the effectiveness of aspirin in pain mitigation when tested in animal models, indicating their potential as pain relief agents (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antitumor Activity
Another area of application for these compounds is in antitumor activity. Derivatives have been evaluated for their potential to inhibit tumor growth in various cancer cell lines, showing promise as anticancer agents. For instance, specific derivatives bearing different heterocyclic rings have been tested against approximately 60 human tumor cell lines, with some compounds demonstrating considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
Compounds in this category have also been investigated for their antioxidative capabilities. A study on a new derivative synthesized for this purpose showed notable radical scavenging activity, indicating its potential as an antioxidant agent (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Antimicrobial Evaluation
Moreover, these compounds have been synthesized and evaluated for antimicrobial activities. A series of derivatives were screened for their action against various microbial species, with most showing activity to varying extents. This suggests their utility in developing new antimicrobial agents (Gul et al., 2017).
Base Oil Improvement
Interestingly, certain pyridazinone derivatives have been identified for their chemical stability and multifunctional properties in improving base oil. These compounds have been tested as antioxidants and corrosion inhibitors for carbon steel in acid medium, highlighting their industrial application potential (Nessim, 2017).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-15-4-6-16(7-5-15)24-21(28)13-31-22-11-9-19(25-26-22)18-12-17(29-2)8-10-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRHAKLTDYLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)



![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)





![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2597573.png)

